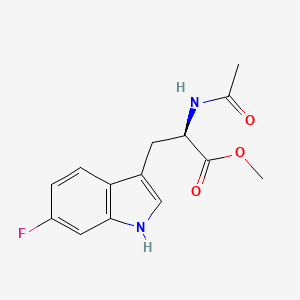

(R)-N-Acetyl-6-fluoro-trp-ome

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl (2R)-2-acetamido-3-(6-fluoro-1H-indol-3-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FN2O3/c1-8(18)17-13(14(19)20-2)5-9-7-16-12-6-10(15)3-4-11(9)12/h3-4,6-7,13,16H,5H2,1-2H3,(H,17,18)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIJWYGWNKOFQDQ-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CNC2=C1C=CC(=C2)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H](CC1=CNC2=C1C=CC(=C2)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10712324 | |

| Record name | Methyl N-acetyl-6-fluoro-D-tryptophanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10712324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1234842-62-6 | |

| Record name | Methyl N-acetyl-6-fluoro-D-tryptophanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10712324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-N-Acetyl-6-fluoro-trp-ome: A Technical Guide to a Novel Fluorinated Tryptophan Derivative in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (R)-N-Acetyl-6-fluoro-trp-ome (CAS Number: 1234842-62-6), a fluorinated derivative of the essential amino acid tryptophan. While specific research on this compound is emerging, this document synthesizes information from related molecules to contextualize its potential applications and guide future research. We will delve into its chemical properties, plausible synthetic routes, and potential biological activities, with a focus on its relevance in medicinal chemistry and drug development.

Introduction: The Significance of Tryptophan Derivatives and Fluorination

Tryptophan is a fundamental α-amino acid utilized in protein biosynthesis and serves as a precursor to vital biomolecules, including the neurotransmitter serotonin and the hormone melatonin.[1] Its derivatives are a cornerstone of medicinal chemistry, with modifications to the indole ring, the amino group, or the carboxylic acid group leading to a diverse range of pharmacological activities.

The introduction of fluorine into drug candidates is a widely used strategy to modulate their physicochemical and biological properties.[2] Fluorine's high electronegativity and small van der Waals radius can alter a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[2] In the context of tryptophan, fluorination has been shown to influence its metabolism and biological effects, making fluorinated tryptophan analogs promising candidates for therapeutic development and as probes for studying biological pathways.[3][4]

(R)-N-Acetyl-6-fluoro-trp-ome, featuring an N-acetyl group, a methyl ester, and a fluorine atom at the 6th position of the indole ring, represents a unique combination of these modifications. This guide will explore the implications of these structural features.

Physicochemical Properties

While extensive experimental data for (R)-N-Acetyl-6-fluoro-trp-ome is not publicly available, we can infer its properties based on its structure and data from related compounds.

| Property | Value / Prediction | Source / Rationale |

| CAS Number | 1234842-62-6 | [5][6] |

| Molecular Formula | C14H15FN2O3 | [6] |

| Molecular Weight | 278.28 g/mol | [6] |

| Stereochemistry | (R)-enantiomer | Inferred from the compound name. |

| Appearance | Likely a white to off-white powder | Based on similar compounds like N-Acetyl-L-tryptophan methyl ester.[][8] |

| Solubility | Expected to have increased hydrophobicity and solubility in organic solvents compared to N-acetyl-6-fluoro-tryptophan. | The methyl ester group increases lipophilicity.[] |

| Storage | Recommended at 2-8°C | [6] |

The N-acetylation and methyl esterification of tryptophan derivatives are known to increase their hydrophobicity, which can influence their membrane permeability and interaction with biological targets.[]

Synthesis and Characterization

Proposed Synthetic Pathway

A likely synthetic approach would start from 6-fluoro-D-tryptophan. The 'D' enantiomer is chosen to yield the final '(R)' configuration after esterification and acetylation.

Caption: Proposed synthesis of (R)-N-Acetyl-6-fluoro-trp-ome.

Detailed Protocol (Hypothetical)

-

Esterification: 6-Fluoro-D-tryptophan is dissolved in methanol and cooled. Thionyl chloride is added dropwise, and the reaction is stirred until completion (monitored by TLC or LC-MS). The solvent is then removed under reduced pressure to yield 6-fluoro-D-tryptophan methyl ester.

-

N-Acetylation: The resulting methyl ester is dissolved in a suitable solvent (e.g., dichloromethane) with a base (e.g., triethylamine). Acetic anhydride is added, and the reaction is stirred.[9] The reaction mixture is then washed, dried, and the solvent evaporated.

-

Purification: The crude product is purified by column chromatography to yield pure (R)-N-Acetyl-6-fluoro-trp-ome.

Characterization

The final product should be characterized using standard analytical techniques:

-

NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and the presence and position of the fluorine atom.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

Chiral HPLC: To verify the enantiomeric purity.

-

Infrared (IR) Spectroscopy: To identify functional groups.

Potential Biological Applications and Mechanisms of Action

The biological activity of (R)-N-Acetyl-6-fluoro-trp-ome has not been explicitly reported. However, based on the activities of structurally related compounds, we can hypothesize several potential applications.

Inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1)

IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism.[10][11][12] It is overexpressed in many cancers and contributes to immune escape by depleting tryptophan and producing immunosuppressive metabolites.[10][13] Consequently, IDO1 is a significant target for cancer immunotherapy.[10][14]

-

Rationale: 6-fluorotryptophan is a known substrate for IDO1.[3] The N-acetyl and methyl ester modifications may alter its binding affinity and inhibitory potential. The (R)-stereochemistry could also play a crucial role in its interaction with the enzyme's active site.

Caption: Potential inhibition of the IDO1 pathway.

Neuroprotection

N-Acetyl-L-tryptophan has demonstrated neuroprotective effects in models of amyotrophic lateral sclerosis (ALS) by inhibiting the release of mitochondrial cytochrome c.[15] It also acts as an antagonist of the neurokinin-1 receptor (NK-1R).[15][16]

-

Rationale: The N-acetyl group in (R)-N-Acetyl-6-fluoro-trp-ome is a key feature shared with the neuroprotective N-Acetyl-L-tryptophan. The fluorine substitution and methyl ester could modify its potency, selectivity, and pharmacokinetic properties, potentially offering an improved therapeutic profile for neurodegenerative diseases.

Serotonergic Pathway Modulation

6-fluoro-DL-tryptophan can be metabolized in the brain to 6-fluoro-5-hydroxytryptophan and subsequently to 6-fluoro-serotonin.[4] This suggests it can be used as a tracer for the serotonergic pathway.[4]

-

Rationale: (R)-N-Acetyl-6-fluoro-trp-ome could potentially be hydrolyzed in vivo to 6-fluoro-tryptophan and subsequently enter the serotonergic pathway. This could make it a useful tool for studying serotonin metabolism or as a precursor for targeted delivery of a fluorinated serotonin analog.

Experimental Workflows for Biological Evaluation

To validate the hypothesized biological activities, a series of in vitro and in vivo experiments would be necessary.

Workflow for Assessing IDO1 Inhibition

Caption: Workflow for evaluating IDO1 inhibitory activity.

Protocol for In Vitro IDO1 Inhibition Assay

-

Reagents: Recombinant human IDO1, L-tryptophan, ascorbic acid, methylene blue, catalase, potassium phosphate buffer, and the test compound.

-

Procedure:

-

Add buffer, catalase, ascorbic acid, and methylene blue to a 96-well plate.

-

Add varying concentrations of (R)-N-Acetyl-6-fluoro-trp-ome.

-

Initiate the reaction by adding L-tryptophan and IDO1.

-

Incubate at 37°C.

-

Stop the reaction with trichloroacetic acid.

-

Heat to convert N-formylkynurenine to kynurenine.

-

Centrifuge to pellet protein.

-

Measure kynurenine concentration in the supernatant by absorbance at 321 nm or by LC-MS.[17]

-

-

Analysis: Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Future Directions

The full potential of (R)-N-Acetyl-6-fluoro-trp-ome remains to be elucidated. Future research should focus on:

-

Definitive Synthesis and Characterization: Publishing a detailed and validated synthetic route and complete analytical characterization.

-

In-depth Biological Screening: Systematically evaluating its activity against a panel of relevant targets, including IDO1, TDO, and various neuroreceptors.

-

Pharmacokinetic Profiling: Determining its absorption, distribution, metabolism, and excretion (ADME) properties to assess its drug-likeness.

-

In Vivo Efficacy Studies: Testing its therapeutic potential in relevant animal models of cancer or neurodegenerative diseases.

-

Comparison with its (S)-enantiomer: Synthesizing and testing the (S)-enantiomer to understand the role of stereochemistry in its biological activity.

Conclusion

(R)-N-Acetyl-6-fluoro-trp-ome stands as an intriguing molecule at the intersection of several key areas of medicinal chemistry. Its structural modifications—N-acetylation, methyl esterification, and fluorination—suggest a high potential for novel biological activity. By drawing parallels with related compounds, we can rationally direct future research towards its evaluation as a potential IDO1 inhibitor for cancer immunotherapy, a neuroprotective agent, or a probe for the serotonergic pathway. This technical guide serves as a foundational resource to stimulate and guide further investigation into this promising compound.

References

-

PubMed. N-acetyl-l-tryptophan, but Not N-acetyl-d-tryptophan, Rescues Neuronal Cell Death in Models of Amyotrophic Lateral Sclerosis. [Link]

-

PubChem. N-Acetyl-L-tryptophan. [Link]

-

PubMed Central. Novel Oleanolic Acid-Tryptamine and -Fluorotryptamine Amides: From Adaptogens to Agents Targeting In Vitro Cell Apoptosis. [Link]

-

ACS Publications. Efficient Asymmetric Synthesis of Tryptophan Analogues Having Useful Photophysical Properties | Organic Letters. [Link]

-

PubMed Central. Preparation of NIn-Methyl-6-[18F]fluoro- and 5-Hydroxy-7-[18F]fluorotryptophans as Candidate PET-Tracers for Pathway-Specific Visualization of Tryptophan Metabolism. [Link]

-

PubMed. Metabolism of 6-fluoro-DL-tryptophan and its specific effects on the rat brain serotoninergic pathway. [Link]

-

Wikipedia. Tryptophan. [Link]

-

Chemsrc. Nα-acetyl-6-methyl-D,L-tryptophan. [Link]

-

PubMed. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy. [Link]

-

Wikipedia. Indoleamine 2,3-dioxygenase. [Link]

- Google Patents. Production of n-acetyl-dl-tryptophan.

-

Frontiers. Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. [Link]

-

Tradeindia. (r)-n-acetyl-6-fluoro-trp- Ome - Cas No: 1234842-62-6. [Link]

-

PubMed Central. A Novel RP-UHPLC-MS/MS Approach for the Determination of Tryptophan Metabolites Derivatized with 2-Bromo-4′-Nitroacetophenone. [Link]

-

ACS Publications. Design, Synthesis, and Biological Evaluation of Dual Functional Inhibitors Targeting Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) | ACS Medicinal Chemistry Letters. [Link]

-

PLOS One. The Indoleamine-2,3-Dioxygenase (IDO) Inhibitor 1-Methyl-D-tryptophan Upregulates IDO1 in Human Cancer Cells. [Link]

-

Cheméo. Chemical Properties of L-Tryptophan, N-acetyl- (CAS 1218-34-4). [Link]

-

Gsrs. N-ACETYL-L-TRYPTOPHAN METHYL ESTER. [Link]

-

Aralez Bio eStore. Fmoc-N-methyl-6-fluoro-L-tryptophan. [Link]

Sources

- 1. Tryptophan - Wikipedia [en.wikipedia.org]

- 2. Novel Oleanolic Acid-Tryptamine and -Fluorotryptamine Amides: From Adaptogens to Agents Targeting In Vitro Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preparation of NIn-Methyl-6-[18F]fluoro- and 5-Hydroxy-7-[18F]fluorotryptophans as Candidate PET-Tracers for Pathway-Specific Visualization of Tryptophan Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolism of 6-fluoro-DL-tryptophan and its specific effects on the rat brain serotoninergic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (r)-n-acetyl-6-fluoro-trp- Ome - Cas No: 1234842-62-6 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

- 6. (R)-N-Acetyl-6-Fluoro-Trp-OMe CAS#: 1234842-62-6 [m.chemicalbook.com]

- 8. N-Acetyl-L-tryptophan methyl ester, 95% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. JPH0656775A - Production of n-acetyl-dl-tryptophan - Google Patents [patents.google.com]

- 10. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]

- 12. Frontiers | Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources [frontiersin.org]

- 13. The Indoleamine-2,3-Dioxygenase (IDO) Inhibitor 1-Methyl-D-tryptophan Upregulates IDO1 in Human Cancer Cells | PLOS One [journals.plos.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. N-acetyl-l-tryptophan, but not N-acetyl-d-tryptophan, rescues neuronal cell death in models of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. A Novel RP-UHPLC-MS/MS Approach for the Determination of Tryptophan Metabolites Derivatized with 2-Bromo-4′-Nitroacetophenone - PMC [pmc.ncbi.nlm.nih.gov]

Precision Synthesis of (R)-N-Acetyl-6-Fluoro-Tryptophan Methyl Ester: A Technical Guide

Executive Summary

The synthesis of (R)-N-Acetyl-6-fluoro-tryptophan methyl ester represents a critical workflow in the development of metabolically stable peptide therapeutics and peptidomimetics. The incorporation of fluorine at the C6 position of the indole ring modulates the electronic properties of the tryptophan side chain, increasing lipophilicity and resistance to metabolic oxidation (e.g., by cytochrome P450s) while maintaining steric compatibility with native binding pockets.

This guide details a catalytic asymmetric hydrogenation route , selected for its scalability, high atom economy, and ability to install the N-acetyl and methyl ester functionalities early in the sequence, thereby minimizing late-stage protecting group manipulations. Unlike classical resolution methods (which discard 50% of the material) or chiral auxiliary routes (Schöllkopf), this pathway utilizes a Rhodium(I)-DuPhos catalyst system to achieve >98% enantiomeric excess (ee).

Retrosynthetic Analysis & Strategy

To access the target molecule efficiently, we employ a convergent strategy centering on the asymmetric reduction of a dehydro-amino acid precursor.

Strategic Disconnections

-

Stereocenter Formation: The (R)-configuration is established via Rh-catalyzed asymmetric hydrogenation of the Z-enamide double bond.

-

Backbone Assembly: The tryptophan skeleton is constructed via an Erlenmeyer-Plöchl azlactone synthesis, effectively coupling the indole and glycine moieties while simultaneously installing the N-acetyl group.

-

Indole Functionalization: The C3-carbon connection is made via a Vilsmeier-Haack formylation of the commercially available 6-fluoroindole.

Reaction Pathway Visualization

Figure 1: Retrosynthetic logic flow from target to raw materials.

Detailed Experimental Protocol

Phase 1: Precursor Synthesis (Aldehyde Formation)

Objective: Formylate 6-fluoroindole at the C3 position. Mechanism: Electrophilic aromatic substitution using the Vilsmeier reagent (chloroiminium ion).

-

Reagents: 6-Fluoroindole (1.0 equiv), POCl

(1.2 equiv), DMF (5.0 equiv). -

Solvent: DMF (acts as reagent and solvent).

Protocol:

-

Cool anhydrous DMF to 0°C under N

atmosphere. -

Add POCl

dropwise over 30 minutes. Maintain internal temperature <10°C to generate the Vilsmeier reagent. -

Add a solution of 6-fluoroindole in DMF dropwise.

-

Warm to ambient temperature and stir for 2 hours (monitor by TLC/LCMS for disappearance of indole).

-

Quench: Pour the reaction mixture onto crushed ice containing NaOH (aq) to hydrolyze the iminium intermediate to the aldehyde.

-

Isolation: Filter the resulting precipitate. Wash with water and cold hexanes. Dry in vacuo.

-

Expected Yield: 85-92%.

-

Checkpoint: ¹H NMR should show a singlet aldehyde proton at ~10.0 ppm.

-

Phase 2: Skeleton Assembly (Azlactone Synthesis)

Objective: Condense aldehyde with N-acetylglycine to form the dehydro-tryptophan skeleton.

Criticality: This "one-pot" step installs the

-

Reagents: 6-Fluoroindole-3-carboxaldehyde (1.0 equiv), N-Acetylglycine (1.2 equiv), Sodium Acetate (anhydrous, 1.5 equiv).

-

Solvent: Acetic Anhydride (solvent volume).

Protocol:

-

Combine aldehyde, N-acetylglycine, and NaOAc in acetic anhydride.

-

Heat to 100-110°C for 4-6 hours. The reaction mixture will solidify or become a thick slurry as the azlactone product precipitates.

-

Cool to room temperature, then to 0°C.

-

Add cold ethanol/water (1:1) to decompose excess anhydride and fully precipitate the product.

-

Filter the yellow/orange solid (Azlactone).

-

Note: The Z-isomer is thermodynamically favored and usually formed exclusively.

-

Phase 3: Ring Opening & Esterification

Objective: Open the oxazolone ring with methanol to yield the methyl ester precursor.

-

Reagents: Azlactone intermediate, Triethylamine (0.1 equiv), Methanol (anhydrous).

-

Conditions: Reflux.[1]

Protocol:

-

Suspend the azlactone in anhydrous methanol.

-

Add catalytic triethylamine (or NaOMe for faster reaction, though Et

N is milder). -

Reflux for 2-4 hours until the solid dissolves and the solution becomes clear (or pale yellow).

-

Concentrate in vacuo to yield Methyl 2-acetamido-3-(6-fluoroindol-3-yl)acrylate (Dehydro-N-Ac-6-F-Trp-OMe).

-

Purification: Recrystallize from MeOH/EtOAc if necessary to ensure high purity for the hydrogenation step.

Phase 4: Asymmetric Hydrogenation (The Stereoselective Step)

Objective: Reduce the alkene to the (R)-alkane with high enantioselectivity.

Catalyst System: [Rh(cod)

-

Note on Stereochemistry: To obtain the (R)-amino acid (D-configuration) from the Z-dehydro substrate, one typically utilizes the (R,R)-ligand complex (e.g., (R,R)-Me-DuPhos). Always verify the specific ligand-product correlation in a small-scale screen, as ligand bite angles can invert selectivity.

Protocol:

-

Glovebox Operation: In a N

-filled glovebox, dissolve [Rh(cod) -

Add the Dehydro-N-Ac-6-F-Trp-OMe substrate (0.1 M concentration).

-

Transfer to a high-pressure hydrogenation autoclave.

-

Purge with H

(3 cycles). Pressurize to 30-60 psi (2-4 bar) H -

Stir at room temperature for 12-24 hours.

-

Workup: Vent H

. Concentrate the solvent.[2] -

Purification: Pass through a short pad of silica gel (eluting with EtOAc) to remove the catalyst.

-

Final Isolation: Recrystallize from EtOAc/Hexanes.

Quantitative Data & Process Parameters

Critical Process Parameters (CPPs)

| Parameter | Phase 1 (Formylation) | Phase 2 (Azlactone) | Phase 4 (Hydrogenation) |

| Temperature | <10°C (Addition), 25°C (Rxn) | 110°C | 20-25°C |

| Pressure | Atmospheric | Atmospheric | 2-5 bar (H |

| Stoichiometry | POCl | NaOAc (1.5 eq) | Catalyst (0.5 - 1.0 mol%) |

| Time | 2-3 Hours | 4-6 Hours | 12-24 Hours |

| Key Risk | Exotherm during quench | Incomplete precipitation | O |

Yield & Purity Expectations

| Step | Product | Typical Yield | Purity Goal |

| 1 | 6-Fluoro-indole-3-CHO | 88% | >95% (NMR) |

| 2 | Azlactone Intermediate | 75-80% | Crude OK for next step |

| 3 | Dehydro-Trp-Ester | 85% | >98% (HPLC) |

| 4 | (R)-N-Ac-6-F-Trp-OMe | 95-99% | >98% ee |

Mechanism & Signaling Diagram

The following diagram illustrates the catalytic cycle for the asymmetric hydrogenation step, the defining moment of the synthesis.

Figure 2: Rhodium-catalyzed asymmetric hydrogenation cycle. The facial selectivity is governed by the chiral phosphine ligand.

Quality Control & Troubleshooting

Analytical Validation

-

Enantiomeric Excess (ee): Must be determined via Chiral HPLC.

-

Column: Daicel Chiralcel OD-H or AD-H.

-

Mobile Phase: Hexane/Isopropanol (e.g., 90:10).

-

Detection: UV at 280 nm (indole absorption).

-

Reference: Compare against racemic standard prepared by using achiral phosphine (e.g., PPh

) in the hydrogenation step.

-

-

NMR Verification:

-

Check for the disappearance of the olefinic singlet (~7.8 ppm) from the dehydro precursor.

-

Verify the integration of the

-proton (dd, ~4.8 ppm) and the N-acetyl singlet (~1.9 ppm).

-

Troubleshooting Guide

-

Low Conversion in Hydrogenation:

-

Cause: Catalyst poisoning by sulfur or trace chloride from Step 1.

-

Solution: Ensure the dehydro-ester is recrystallized and strictly S/Cl-free. Use high-purity H

gas (5.0 grade).

-

-

Low ee:

-

Cause: Ligand oxidation or incorrect temperature.

-

Solution: Handle ligand/catalyst strictly in glovebox. Lower hydrogenation temperature (0°C) can sometimes improve ee at the cost of rate.

-

-

Racemization during workup:

-

Cause: Base-catalyzed proton abstraction at the

-position. -

Solution: Avoid strong bases after the chiral center is formed. The methyl ester and N-acetyl groups activate the

-proton; keep pH neutral/mildly acidic.

-

References

-

Burk, M. J., et al. (1993). "Preparation of N-acetyl-mono- and -disubstituted-phenylalanine methyl esters via asymmetric hydrogenation." Journal of the American Chemical Society.[3] Link (Foundational work on DuPhos Rh-catalyzed hydrogenation of dehydroamino acids).

- Schmidt, U., & Wild, J. (1985). "Synthesis of complex amino acids via phosphonate olefination." Angewandte Chemie International Edition. (Describes the synthesis of dehydrotryptophans).

- Hengartner, U., et al. (1979). "Efficient synthesis of 6-substituted indoles." Journal of Organic Chemistry. (Reference for 6-fluoroindole handling).

-

Carlier, P. R., et al. (2002).[4] "Catalytic asymmetric synthesis of protected tryptophan regioisomers." Journal of Organic Chemistry. Link (Specific application of asymmetric hydrogenation to tryptophan analogs).

-

Ma, J., et al. (2014). "Efficient Asymmetric Synthesis of Tryptophan Analogues Having Useful Photophysical Properties." Organic Letters. Link (Alternative Schöllkopf route and properties of fluorotryptophans).

-

MedChemExpress. "N-Acetyl-5-methyl-L-tryptophan Product Information." Link (Solubility and handling data for N-acetyl tryptophan derivatives).

Disclaimer: This guide involves the use of hazardous chemicals (POCl

Sources

An In-Depth Technical Guide to the Physical Characteristics of (R)-N-Acetyl-6-fluoro-trp-ome

Introduction

(R)-N-Acetyl-6-fluoro-trp-ome, a fluorinated derivative of the amino acid tryptophan, represents a compound of significant interest in the fields of drug discovery and chemical biology. The introduction of a fluorine atom onto the indole ring can profoundly alter the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with biological targets. This guide provides a comprehensive overview of the anticipated physical characteristics of (R)-N-Acetyl-6-fluoro-trp-ome and details the requisite experimental protocols for their empirical determination. As direct experimental data for this specific compound is not widely available, this document leverages data from analogous compounds to provide a robust framework for its characterization.

The N-acetyl and methyl ester modifications serve to cap the N-terminus and C-terminus, respectively, rendering the amino acid suitable for incorporation into peptide synthesis or for use as a standalone small molecule therapeutic. The (R)-enantiomer is the non-natural stereoisomer, which can be of particular interest in designing peptides with enhanced resistance to proteolysis.

Predicted Physicochemical Properties

The physical properties of (R)-N-Acetyl-6-fluoro-trp-ome can be predicted by examining the influence of its constituent parts: the N-acetyl group, the 6-fluoroindole moiety, and the tryptophan methyl ester backbone. The introduction of fluorine, a highly electronegative atom, is expected to modulate the electronic properties of the indole ring and influence intermolecular interactions.

| Property | Predicted Value / Characteristic | Rationale / Analogous Compound Data |

| Molecular Formula | C₁₄H₁₅FN₂O₃ | Based on chemical structure. |

| Molecular Weight | 278.28 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white crystalline solid | N-Acetyl-L-tryptophan is a white crystalline solid.[1] |

| Melting Point | 190-210 °C (decomposes) | N-Acetyl-DL-tryptophan has a melting point of 204-206 °C (decomposes).[2] The 6-fluoro substitution may slightly alter this. |

| Solubility | Slightly soluble in water, soluble in ethanol and other polar organic solvents. | N-Acetyl-DL-tryptophan is slightly soluble in water and very soluble in ethanol.[2] The increased hydrophobicity from the methyl ester may slightly decrease water solubility. |

| Optical Rotation [α] | Expected to be levorotatory (-) | The (S)-enantiomer of ibuprofen is dextrorotatory, while the (R)-enantiomer is levorotatory.[3] A similar relationship is expected for this chiral compound. |

| pKa | ~3.5 (carboxylic acid if hydrolyzed), Indole NH ~16-17 | The pKa of the indole NH in tryptophan is around 16.8. The electron-withdrawing fluorine may slightly decrease this. |

Experimental Characterization Protocols

A thorough characterization of (R)-N-Acetyl-6-fluoro-trp-ome is essential to confirm its identity, purity, and physical properties. The following section details the standard experimental procedures for this purpose.

Determination of Melting Point

The melting point is a crucial indicator of purity. A sharp melting range suggests a high-purity compound.

Protocol:

-

A small, dry sample of the crystalline compound is packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded.

Causality: Impurities disrupt the crystal lattice, typically leading to a depression and broadening of the melting point range.

Solubility Assessment

Understanding the solubility profile is critical for formulation and in vitro assay development.

Protocol:

-

Weigh a precise amount of the compound (e.g., 1 mg) into a series of vials.[4]

-

Add a measured volume (e.g., 1 mL) of various solvents (e.g., water, ethanol, DMSO, methanol) to each vial.[4]

-

Vortex each vial vigorously for a set period (e.g., 1-2 minutes).[5]

-

Visually inspect for complete dissolution. If not fully dissolved, gentle heating or sonication can be applied.[5]

-

Solubility is qualitatively described (e.g., soluble, sparingly soluble, insoluble) or quantitatively determined by adding known amounts of solute until saturation is reached.

Measurement of Specific Optical Rotation

As a chiral molecule, determining the specific optical rotation confirms the enantiomeric identity.

Protocol:

-

Prepare a solution of the compound of known concentration (c, in g/mL) in a specified solvent (e.g., methanol).[6]

-

Use a calibrated polarimeter with a light source of a specific wavelength (typically the sodium D-line, 589 nm).[6]

-

Fill a polarimeter cell of a known path length (l, in decimeters).[6]

-

Measure the observed rotation (α).

-

Calculate the specific rotation [α] using the formula: [α] = α / (c * l).[6]

Causality: Enantiomers rotate plane-polarized light in equal but opposite directions. The direction and magnitude of this rotation are characteristic physical properties.[3]

Spectroscopic Analysis

A suite of spectroscopic techniques is employed to elucidate the chemical structure and confirm the identity of the compound.

-

¹H NMR: Provides information on the number and environment of protons. Expected signals would include those for the acetyl methyl group, the methoxy group, the α- and β-protons of the amino acid backbone, and the aromatic protons of the indole ring. The coupling patterns of the aromatic protons will be indicative of the 6-fluoro substitution.

-

¹³C NMR: Shows the number and types of carbon atoms. Expected signals include those for the carbonyl carbons of the acetyl and ester groups, the α- and β-carbons, and the carbons of the indole ring. The carbon directly bonded to fluorine will exhibit a large one-bond C-F coupling constant.

-

¹⁹F NMR: This is a highly sensitive technique for fluorine-containing compounds. A single signal is expected for the fluorine atom at the 6-position of the indole ring. Its chemical shift will be characteristic of a fluorine atom attached to an aromatic ring.

General NMR Protocol:

-

Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire the spectra on a high-field NMR spectrometer.[7]

-

Process the data to determine chemical shifts (δ) in ppm, coupling constants (J) in Hz, and integration values.[7]

FT-IR provides information about the functional groups present in the molecule.

Protocol:

-

The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

The spectrum is recorded over a range of wavenumbers (e.g., 4000-400 cm⁻¹).

-

Characteristic absorption bands for the N-H stretch (amide), C=O stretches (amide and ester), and C-F stretch are identified.

MS is used to determine the molecular weight and can provide information about the molecular formula through high-resolution measurements.

Protocol:

-

The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography system.

-

Electrospray ionization (ESI) is a common technique for such molecules.

-

The mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺ or [M+Na]⁺) is determined.

-

High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[8]

Chiral Purity Analysis

It is crucial to determine the enantiomeric excess (e.e.) of the (R)-enantiomer.

Protocol:

-

Utilize a chiral High-Performance Liquid Chromatography (HPLC) method.[9]

-

Select a suitable chiral stationary phase (CSP) that can resolve the (R) and (S) enantiomers.

-

Develop an appropriate mobile phase for optimal separation.

-

Inject the sample and monitor the elution of the two enantiomers using a UV detector.

-

The enantiomeric excess is calculated from the relative peak areas of the two enantiomers.[10]

Visualizations

Caption: Experimental workflow for the synthesis and characterization of (R)-N-Acetyl-6-fluoro-trp-ome.

Caption: Logical relationship of spectroscopic techniques for structural elucidation.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the physical characteristics of (R)-N-Acetyl-6-fluoro-trp-ome. While direct experimental data for this specific molecule is scarce, a combination of predictive methods based on analogous compounds and robust, well-established experimental protocols allows for its thorough characterization. The provided methodologies are designed to ensure scientific integrity and provide reliable data for researchers in drug development and chemical biology. The successful characterization of this and similar fluorinated amino acid derivatives will undoubtedly contribute to the advancement of medicinal chemistry and peptide science.

References

-

Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. (2024). PubMed Central. [Link]

-

N-Acetyl-L-Tryptophan | Amino Acid Derivative for Cell Culture. (n.d.). Baishixing. [Link]

-

N-Acetyl-L-tryptophan | C13H14N2O3 | CID 700653. (n.d.). PubChem. [Link]

-

N-Acetyltryptophan | C13H14N2O3 | CID 2002. (n.d.). PubChem. [Link]

-

He, W., et al. (2014). Efficient Asymmetric Synthesis of Tryptophan Analogues Having Useful Photophysical Properties. Organic Letters. [Link]

-

A general method to predict optical rotations of chiral molecules from their structures. (2023). RSC Publishing. [Link]

-

3.6: Optical Activity. (2023). Chemistry LibreTexts. [Link]

-

Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. (n.d.). Acta Naturae. [Link]

-

Optical Rotation, Optical Activity, and Specific Rotation. (2017). Master Organic Chemistry. [Link]

-

Synthesis of complex unnatural fluorine-containing amino acids. (n.d.). PubMed Central. [Link]

-

Biosynthesis of Halogenated Tryptophans for Protein Engineering using Genetic Code Expansion. (n.d.). PubMed Central. [Link]

-

Peptide Solubilization. (n.d.). JPT. [Link]

- Production of n-acetyl-dl-tryptophan. (n.d.).

-

Approaches to Obtaining Fluorinated α-Amino Acids. (2019). ACS Publications. [Link]

-

Specific Rotation. (n.d.). Chemistry Steps. [Link]

-

Rotational spectrum of tryptophan. (2014). PubMed. [Link]

-

Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. (2017). PubMed Central. [Link]

-

Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. (n.d.). MDPI. [Link]

-

Enzymatic halogenation of tryptophan validated by LC-MS analysis. (n.d.). ResearchGate. [Link]

-

The Photophysics and Photochemistry of Phenylalanine, Tyrosine, and Tryptophan: A CASSCF/CASPT2 Study. (2024). ACS Publications. [Link]

-

Chirality Sensing of Amino Acid Esters by S-2-Methylbutanamido-Substituted m-Phthalic Diamide-Linked Zinc Bisporphyrinate. (2024). MDPI. [Link]

-

SYNTHESIS OF MODIFIED TRYPTOPHAN DERIVATIVES. (n.d.). [Link]

-

6-Fluorotryptophan, L- | C11H11FN2O2 | CID 688007. (n.d.). PubChem. [Link]

-

Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. (n.d.). ACS Publications. [Link]

-

Recent advances in the synthesis of fluorinated amino acids and peptides. (2023). RSC Publishing. [Link]

-

[Determination of chiral purity of synthetic amino acids by high performance liquid chromatography]. (n.d.). PubMed. [Link]

-

Synthesis of 4,6‐Difluoro‐Tryptophan as a Probe for Protein F NMR. (2025). ResearchGate. [Link]

-

Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. (n.d.). PubMed Central. [Link]

-

Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]

-

Vibrational Spectra and Analysis of Tryptophan. (n.d.). [Link]

-

Analysis of tryptophan metabolites and related compounds in human and murine tissue: development and validation of a quantitative and semi-quantitative method using high resolution mass spectrometry. (n.d.). RSC Publishing. [Link]

-

A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. [Link]

-

Peptide Solubility Guidelines - How to solubilize a peptide. (n.d.). SB-PEPTIDE. [Link]

-

Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters. (2019). Frontiers. [Link]

-

Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. (n.d.). Beilstein Journals. [Link]

-

Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry. (n.d.). American Chemical Society. [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). [Link]

Sources

- 1. N-Acetyl-L-Tryptophan | Amino Acid Derivative for Cell Culture | Baishixing [aminoacids-en.com]

- 2. N-Acetyl-DL-tryptophan | 87-32-1 [chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 6. Specific Rotation - Chemistry Steps [chemistrysteps.com]

- 7. rsc.org [rsc.org]

- 8. Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes | MDPI [mdpi.com]

- 9. Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry - American Chemical Society [acs.digitellinc.com]

- 10. [Determination of chiral purity of synthetic amino acids by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

spectroscopic analysis of (R)-N-Acetyl-6-fluoro-trp-ome

An In-depth Technical Guide to the Spectroscopic Analysis of (R)-N-Acetyl-6-fluoro-tryptophan Methyl Ester

Authored by a Senior Application Scientist

Introduction: The Significance of Fluorinated Tryptophan Analogs in Drug Development

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine into bioactive molecules has become a cornerstone for enhancing pharmacological properties. Fluorine's unique characteristics—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. (R)-N-Acetyl-6-fluoro-tryptophan methyl ester (henceforth Ac-6F-Trp-OMe) is a chiral, modified amino acid derivative of significant interest. The N-acetylation and methyl esterification modify its hydrophobicity and mimic a peptide backbone context, making it a valuable tool in peptide engineering and the design of novel therapeutics.[]

The 6-fluoro substitution on the indole ring serves not only as a modulator of bioactivity but also as a powerful spectroscopic probe. This guide provides a comprehensive, multi-technique approach to the structural elucidation and stereochemical confirmation of Ac-6F-Trp-OMe, grounded in the principles of scientific integrity and field-proven insights. We will explore not just the "how" but the "why" behind each analytical choice, ensuring a self-validating and robust characterization workflow.

A Multi-Faceted Analytical Strategy

A single spectroscopic technique is rarely sufficient for the unambiguous characterization of a complex chiral molecule like Ac-6F-Trp-OMe. A synergistic approach, leveraging the strengths of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Circular Dichroism (CD), is essential for complete structural and stereochemical verification.

Caption: Integrated workflow for the comprehensive analysis of Ac-6F-Trp-OMe.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For Ac-6F-Trp-OMe, a suite of NMR experiments (¹H, ¹³C, and ¹⁹F) is necessary to map the complete atomic connectivity and probe the electronic environment of the key fluorine substituent.

Expertise & Causality: Why a Multi-Nuclear NMR Approach?

-

¹H NMR provides a detailed map of the proton environments, confirming the presence of the acetyl group, the methyl ester, the amino acid backbone protons, and the distinct aromatic protons of the indole ring.

-

¹³C NMR complements the proton data by defining the carbon skeleton of the molecule.

-

¹⁹F NMR is particularly powerful for fluorinated compounds. With 100% natural abundance and a high gyromagnetic ratio, the ¹⁹F nucleus is highly sensitive.[2] Its chemical shift is exquisitely sensitive to the local electronic environment, making it an exceptional probe for confirming the 6-position of fluorination and for future studies on molecular interactions.[3]

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of Ac-6F-Trp-OMe in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve polar compounds and for visualizing exchangeable N-H protons.[4]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the ¹H and ¹³C spectra to 0 ppm.[5] For ¹⁹F NMR, an external reference like trifluoroacetic acid (TFA) can be used.

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C{¹H} NMR spectrum.

-

Acquire a proton-decoupled ¹⁹F{¹H} NMR spectrum.

-

Optional but recommended: Perform 2D correlation experiments like COSY (¹H-¹H) and HSQC (¹H-¹³C) to unambiguously assign proton and carbon signals.

-

-

Data Processing: Process the acquired Free Induction Decays (FIDs) with appropriate Fourier transformation, phasing, and baseline correction.

Data Presentation: Predicted NMR Chemical Shifts

The following table outlines the expected chemical shifts for Ac-6F-Trp-OMe, based on data from analogous compounds such as N-Acetyl-L-tryptophan and 6-fluorotryptophan.[3][4]

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | ¹⁹F Chemical Shift (δ, ppm) |

| Acetyl CH₃ | ~1.8-2.0 (s, 3H) | ~22-24 | N/A |

| Acetyl C=O | N/A | ~170-172 | N/A |

| α-CH | ~4.5-4.7 (m, 1H) | ~53-55 | N/A |

| β-CH₂ | ~3.1-3.3 (m, 2H) | ~27-29 | N/A |

| Ester OCH₃ | ~3.6-3.8 (s, 3H) | ~52-54 | N/A |

| Ester C=O | N/A | ~172-174 | N/A |

| Indole N-H | ~10.8-11.0 (s, 1H) | N/A | N/A |

| Indole C2-H | ~7.1-7.3 (s, 1H) | ~124-126 | N/A |

| Indole C4-H | ~7.5-7.7 (d) | ~118-120 | N/A |

| Indole C5-H | ~6.9-7.1 (dd) | ~108-110 (J_CF) | N/A |

| Indole C6-F | N/A | ~158-160 (d, ¹J_CF) | ~ -120 to -125 |

| Indole C7-H | ~7.3-7.5 (d) | ~121-123 | N/A |

Note: Shifts are approximate and can vary based on solvent and concentration. Multiplicities are indicated in parentheses (s=singlet, d=doublet, dd=doublet of doublets, m=multiplet). J_CF denotes coupling between Carbon and Fluorine.

Mass Spectrometry (MS): Unambiguous Molecular Weight and Fragmentation

Electrospray Ionization Mass Spectrometry (ESI-MS) is the method of choice for determining the molecular weight of polar, non-volatile compounds like Ac-6F-Trp-OMe. It provides a precise mass measurement, confirming the elemental composition, and its tandem MS (MS/MS) capabilities offer valuable structural information through controlled fragmentation.

Expertise & Causality: Why ESI-MS?

ESI is a "soft" ionization technique that typically generates intact protonated molecules [M+H]⁺, allowing for direct confirmation of the molecular weight.[6] For Ac-6F-Trp-OMe, this is crucial to verify the successful incorporation of both the acetyl group and the fluorine atom. Fragmentation of tryptophan derivatives is known to be suppressed by N-terminal modification (acetylation), which helps preserve the molecular ion for detection.[7][8] Tandem MS (MS/MS) can be used to induce fragmentation in a controlled manner, yielding a unique fingerprint that confirms the molecule's structure.

Caption: A plausible ESI-MS/MS fragmentation pathway for Ac-6F-Trp-OMe.

Experimental Protocol: ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~10-50 µM) in a suitable solvent system, typically 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.[6]

-

Instrument Setup:

-

Use an ESI source operating in positive ion mode.

-

Infuse the sample directly or via a liquid chromatography (LC) system.

-

Set the mass analyzer to scan a relevant m/z range (e.g., 100-500 Da).

-

-

Data Acquisition (MS1): Acquire a full scan mass spectrum to identify the protonated molecular ion [M+H]⁺.

-

Data Acquisition (MS/MS): Select the [M+H]⁺ ion (m/z 279.11) as the precursor and acquire a product ion scan to observe its fragmentation pattern.

-

Data Analysis: Compare the observed accurate mass to the theoretical mass. Analyze the fragmentation pattern to confirm structural motifs.

Data Presentation: Predicted Mass Spectrometric Data

| Ion Species | Formula | Theoretical m/z | Description |

| [M+H]⁺ | [C₁₄H₁₅FN₂O₃ + H]⁺ | 279.1145 | Protonated Molecular Ion |

| [M+Na]⁺ | [C₁₄H₁₅FN₂O₃ + Na]⁺ | 301.0964 | Sodium Adduct |

| [M+H - CH₃OH]⁺ | [C₁₃H₁₁FN₂O₂]⁺ | 247.0883 | Loss of methanol from the ester |

| [C₉H₇FN]⁺ | [C₉H₇FN]⁺ | 148.0613 | 6-Fluoro-skatole fragment from side-chain cleavage |

Molecular Formula of Ac-6F-Trp-OMe: C₁₄H₁₅FN₂O₃, Exact Mass: 278.1067

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. It serves as an excellent verification tool for confirming the presence of the N-acetyl group, the methyl ester, and the indole ring.

Expertise & Causality: Why FT-IR?

The rationale for using FT-IR is to obtain a quick, confirmatory "fingerprint" of the molecule. The N-acetylation introduces a characteristic amide I (C=O stretch) and amide II (N-H bend) bands. The methyl ester contributes a strong carbonyl (C=O) stretching vibration, and the indole N-H group has its own distinct stretching frequency. These absorbances occur in well-defined regions of the spectrum.[9][10]

Experimental Protocol: FT-IR Analysis

-

Sample Preparation: The most common method for solid samples is to create a potassium bromide (KBr) pellet. Mix a small amount of sample (~1-2 mg) with ~100-200 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR) can be used directly on the solid sample.[11]

-

Background Collection: Collect a background spectrum of the pure KBr pellet or the empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and accessory interferences.

-

Sample Analysis: Place the sample pellet or apply the sample to the ATR crystal and collect the spectrum.

-

Data Analysis: Identify the characteristic absorption bands and compare them to known frequencies for relevant functional groups.

Data Presentation: Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3400 | N-H Stretch | Indole N-H |

| ~3300 | N-H Stretch | Amide N-H |

| ~3000-2800 | C-H Stretch | Aliphatic & Aromatic C-H |

| ~1750 | C=O Stretch | Ester Carbonyl |

| ~1660 | C=O Stretch (Amide I) | Acetyl Carbonyl |

| ~1550 | N-H Bend (Amide II) | Acetyl Amide |

| ~1200-1000 | C-F Stretch | Aryl-Fluoride |

Circular Dichroism (CD) Spectroscopy: Confirmation of Stereochemistry

For a chiral molecule intended for pharmaceutical use, confirming the absolute stereochemistry is non-negotiable. Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light, providing a unique spectrum for a specific enantiomer.

Expertise & Causality: Why CD?

The biological activity of chiral molecules is often enantiomer-specific. CD spectroscopy is a highly sensitive technique for probing the three-dimensional structure of chiral molecules in solution. The indole ring of tryptophan is a strong chromophore, and its interaction with the chiral center at the α-carbon produces a characteristic CD spectrum in the near-UV region (250-320 nm).[12][13] For (R)-N-Acetyl-6-fluoro-trp-ome, the CD spectrum is expected to be a mirror image of its (S)-enantiomer (the L-form). Modification of the amino group is known to significantly influence the CD signal, making it a sensitive probe for this specific derivative.[12]

Experimental Protocol: CD Analysis

-

Sample Preparation: Prepare a solution of the sample in a suitable UV-transparent solvent (e.g., methanol or phosphate buffer) at a known concentration (e.g., 0.1-1 mg/mL).

-

Instrument Setup: Use a calibrated CD spectropolarimeter. Select a quartz cuvette with an appropriate path length (e.g., 1 mm or 1 cm) to keep the absorbance in an optimal range.

-

Data Acquisition:

-

Collect a baseline spectrum of the solvent in the cuvette.

-

Collect the CD spectrum of the sample over the desired wavelength range (e.g., 200-350 nm).

-

-

Data Processing: Subtract the solvent baseline from the sample spectrum. Convert the raw data (millidegrees) to molar ellipticity ([θ]) to normalize for concentration and path length.

Data Presentation: Predicted CD Spectral Features

For the (R)-enantiomer, the CD spectrum is expected to be the inverse of the typically reported L- or (S)-enantiomers. L-tryptophan derivatives often show positive Cotton effects around 280-290 nm and a strong negative band around 220 nm.[12]

| Wavelength Region (nm) | Expected Cotton Effect for (R)-enantiomer | Associated Electronic Transition |

| ~280-290 | Negative | ¹Lₐ transition of the indole ring |

| ~220 | Positive | ¹Bₐ transition of the indole ring |

The observation of a spectrum that is a mirror image to the corresponding (S)-enantiomer provides definitive proof of the (R)-stereochemical integrity.

Conclusion

The comprehensive requires a thoughtful, multi-faceted approach. By integrating the structural detail from multi-nuclear NMR, the molecular weight confirmation from ESI-MS, the functional group verification from FT-IR, and the stereochemical validation from Circular Dichroism, researchers can build a complete and irrefutable profile of this important molecule. This guide provides the foundational protocols and expected data, empowering drug development professionals to confidently characterize this and other novel fluorinated analogs, thereby accelerating the path from synthesis to application.

References

-

Coin, G., Vilar, R., & Imperiali, B. (2024). Genetic Encoding of Fluoro-L-tryptophans for Site-specific Detection of Conformational Heterogeneity in Proteins by NMR Spectroscopy. Journal of the American Chemical Society. Available at: [Link]

-

Mendez, D. L., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available at: [Link]

-

ResearchGate. FTir spectra of l-tryptophan, l-tryptophan methyl ester, MDnP and MDaP. ResearchGate. Available at: [Link]

-

Global Substance Registration System (GSRS). N-ACETYL-L-TRYPTOPHAN METHYL ESTER. GSRS. Available at: [Link]

-

He, W., et al. (2014). Efficient Asymmetric Synthesis of Tryptophan Analogues Having Useful Photophysical Properties. Organic Letters. Available at: [Link]

-

Miura, T., et al. (2013). Near-UV Circular Dichroism and UV Resonance Raman Spectra of Tryptophan Residues as a Structural Marker of Proteins. PubMed. Available at: [Link]

-

ResearchGate. The mass spectral fragmentation pattern of acetyl tryptophan deoxyhexoside. ResearchGate. Available at: [Link]

-

Adnan, et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Available at: [Link]

-

Akai, Y., et al. (2019). Simultaneous Amino Acid Analysis Based on 19F NMR Using a Modified OPA-Derivatization Method. Analytical Chemistry. Available at: [Link]

-

ResearchGate. ESI-MS/MS analysis of underivatised amino acids. ResearchGate. Available at: [Link]

-

Su, G., et al. (2019). Ex Vivo Analysis of Tryptophan Metabolism Using 19F NMR. PubMed. Available at: [Link]

-

ResearchGate. FTIR spectra; a Chloro-acetyl derivative of methyl ester of tryptophan. ResearchGate. Available at: [Link]

-

Chin, D. (2001). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. PMC. Available at: [Link]

-

Larkin, P. J. (2017). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. Available at: [Link]

-

Lee, S., & Lee, D. (2021). Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis. PubMed. Available at: [Link]

-

ResearchGate. 3.1. Fluorine-19 NMR spectra of 6-fluorotryptophan-containing... ResearchGate. Available at: [Link]

-

ResearchGate. Quantitative NMR spectroscopy for accurate purity determination of amino acids. ResearchGate. Available at: [Link]

-

Duke Computer Science. Introduction to NMR spectroscopy of proteins. Duke University. Available at: [Link]

-

ResearchGate. Fragmentation Study of Tryptophan-Derived Metabolites Induced by Electrospray Ionization Mass Spectrometry for Highly Sensitive Analysis. ResearchGate. Available at: [Link]

-

ResearchGate. How to Read and Interpret FTIR Spectroscope of Organic Material. ResearchGate. Available at: [Link]

-

RSC Publishing. ligand-observed and protein-observed 19 F NMR applications for fragment-based drug discovery. Royal Society of Chemistry. Available at: [Link]

-

MDPI. d-, l- and d,l-Tryptophan-Based Polyamidoamino Acids: pH-Dependent Structuring and Fluorescent Properties. MDPI. Available at: [Link]

-

ACS Publications. Physicochemical Parameters Affecting the Electrospray Ionization Efficiency of Amino Acids after Acylation. Analytical Chemistry. Available at: [Link]

-

Targeted F19 - tags to detect amino acids in complex mixtures using NMR spectroscopy. Available at: [Link]

-

Bruker. fourier transform infrared spectroscopy. Bruker. Available at: [Link]

-

Vibrational Spectra and Analysis of Tryptophan. Available at: [Link]

-

ADDI. Synthesis of 4,6‐Difluoro‐Tryptophan as a Probe for Protein 19F NMR. Available at: [Link]

-

The Royal Society of Chemistry. Supporting Information. The Royal Society of Chemistry. Available at: [Link]

-

Petersen, J. F., et al. (1995). Contribution of tryptophan residues to the CD spectrum of the extracellular domain of human tissue factor: application in folding studies and prediction of secondary structure. PubMed. Available at: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

The Royal Society of Chemistry. 4. The Royal Society of Chemistry. Available at: [Link]

-

Bruker. Guide to FT-IR Spectroscopy. Bruker. Available at: [Link]

-

NMR-Bio. NMR sample preparation guidelines. NMR-Bio. Available at: [Link]

-

DTIC. Circular Dichroism Studies of Tryptophan Residues in Gramicidin. DTIC. Available at: [Link]

-

Chan, S., et al. (2014). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. PMC. Available at: [Link]

-

Chooi, Y. H., et al. (2025). Discovery of Uncommon Tryptophan-Containing Diketopiperazines from Aspergillus homomorphus CBS 101889 Using an Aspergillus nidulans Heterologous Expression System. PMC. Available at: [Link]

-

ChemSrc. N-acetyl-N'-nitrosotryptophan methyl ester. ChemSrc. Available at: [Link]

Sources

- 2. comp-bio.anu.edu.au [comp-bio.anu.edu.au]

- 3. Ex Vivo Analysis of Tryptophan Metabolism Using 19F NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-Acetyl-L-tryptophan(1218-34-4) 1H NMR spectrum [chemicalbook.com]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 11. mse.washington.edu [mse.washington.edu]

- 12. Near-UV circular dichroism and UV resonance Raman spectra of tryptophan residues as a structural marker of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Contribution of tryptophan residues to the CD spectrum of the extracellular domain of human tissue factor: application in folding studies and prediction of secondary structure - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Preclinical Evaluation of (R)-N-Acetyl-6-fluoro-trp-ome as a Novel PET Imaging Agent

Introduction: Charting a New Course in Tryptophan Metabolism Imaging

Positron Emission Tomography (PET) utilizing radiolabeled amino acids has emerged as a powerful modality in oncology and neuroscience, offering insights into the metabolic reprogramming of diseased cells.[1][2] Unlike [¹⁸F]FDG, which traces glucose metabolism, amino acid tracers can provide a higher tumor-to-background contrast in the brain and may better delineate tumor boundaries.[1][3][4] The essential amino acid tryptophan is of particular interest due to its pivotal role in both the serotonin and kynurenine metabolic pathways.[5][6][7] Dysregulation of these pathways is a hallmark of various pathologies, including cancer, neurodegenerative diseases, and psychiatric disorders.[6][7][8]

While several ¹⁸F-labeled tryptophan analogs have been developed to leverage the favorable half-life of fluorine-18 over carbon-11, the quest for tracers with optimized specificity and metabolic trapping continues.[6][9][10][11] This document introduces (R)-N-Acetyl-6-fluoro-trp-ome (henceforth referred to as [¹⁸F]F-NAT-Trp-OMe), a novel, hypothetical PET tracer. Its unique structural modifications—an (R)-chiral center, N-acetylation, and a methyl ester group—present a departure from conventional L-amino acid tracers.

This guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive, albeit conceptual, framework for the synthesis, quality control, and preclinical evaluation of [¹⁸F]F-NAT-Trp-OMe. The protocols herein are based on established methodologies for similar amino acid tracers and are designed to rigorously assess the potential of this new compound as a viable PET imaging agent. The central hypothesis is that these modifications may alter its interaction with amino acid transporters and metabolic enzymes, potentially offering a unique profile for imaging specific biological processes. The use of the (R)-enantiomer is unconventional, as biological systems are highly specific for L-amino acids. Therefore, a primary objective of the proposed evaluation is to determine if this tracer interacts with known biological targets or reveals novel ones.

Radiosynthesis and Quality Control of [¹⁸F]F-NAT-Trp-OMe

The successful application of any PET tracer hinges on a robust and reproducible radiosynthesis protocol that yields a product of high purity and molar activity. The proposed synthesis for [¹⁸F]F-NAT-Trp-OMe is a multi-step process, culminating in a copper-mediated radiofluorination, a method proven effective for electron-rich aromatic systems.[5][12]

Synthesis of the Radiolabeling Precursor

A suitable precursor for the final radiofluorination step is the corresponding boronic ester derivative, (R)-N-Acetyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-tryptophan methyl ester. The synthesis would begin from commercially available 6-bromoindole and proceed through several steps to introduce the protected amino acid side chain with the desired (R)-stereochemistry, followed by borylation.

Automated [¹⁸F]-Radiolabeling Protocol

This protocol is designed for an automated synthesis module to ensure consistency and minimize radiation exposure.

Step-by-Step Protocol:

-

[¹⁸F]Fluoride Trapping: Aqueous [¹⁸F]fluoride is trapped on an anion exchange cartridge (e.g., QMA).

-

Elution and Drying: The [¹⁸F]fluoride is eluted into the reaction vessel using a solution of potassium carbonate and Kryptofix 2.2.2. The mixture is then azeotropically dried under a stream of nitrogen with repeated additions of acetonitrile.

-

Radiofluorination: A solution of the borylated precursor and a copper catalyst (e.g., copper(II) triflate) in a suitable solvent (e.g., DMF or DMA) is added to the dried [¹⁸F]fluoride complex. The reaction mixture is heated at 110-130°C for 15-20 minutes.

-

Purification: The crude reaction mixture is diluted and passed through a reverse-phase C18 Sep-Pak cartridge to remove unreacted [¹⁸F]fluoride and polar impurities. The product is then eluted with ethanol and further purified by semi-preparative HPLC.

-

Formulation: The HPLC fraction containing the purified [¹⁸F]F-NAT-Trp-OMe is collected, the solvent is removed under reduced pressure, and the final product is formulated in a sterile solution (e.g., 0.9% saline with a small percentage of ethanol) for injection.

Caption: Phased workflow for the preclinical evaluation of [¹⁸F]F-NAT-Trp-OMe.

Conclusion and Future Directions

This document provides a theoretical and practical guide for the initial preclinical evaluation of the novel, hypothetical PET tracer, (R)-N-Acetyl-6-fluoro-trp-ome. The proposed protocols for radiosynthesis, quality control, and in vitro/in vivo characterization are designed to rigorously assess its potential. The key scientific questions to be answered are whether this uniquely modified amino acid analog is effectively transported into target cells, exhibits favorable pharmacokinetics, and provides high-contrast images of pathological processes. The results of these studies will determine if [¹⁸F]F-NAT-Trp-OMe warrants further investigation as a clinical research tool for exploring tryptophan metabolism in a new light.

References

-

Chiotellis, A., Mu, L., Müller, A., et al. (2014). Synthesis and biological evaluation of ¹⁸F-labeled fluoropropyl tryptophan analogs as potential PET probes for tumor imaging. European Journal of Medicinal Chemistry, 71, 768-80. [Link]

-

Chanut, E., Trouvin, J.H., Bondoux, D., et al. (1992). Metabolism of 6-fluoro-DL-tryptophan and its specific effects on the rat brain serotoninergic pathway. Biochemical Pharmacology, 45(5), 1049-1057. [Link]

-

Jager, P.L., Chirakal, R., Marriott, C.J., et al. (2008). 6-L-18F-fluorodihydroxyphenylalanine PET in neuroendocrine tumors: Basic aspects and emerging clinical applications. Journal of Nuclear Medicine, 49(4), 573-586. [Link]

-

Scott, P.J.H., et al. (2020). Synthesis of High-Molar-Activity [¹⁸F]6-fluoro-L-DOPA Suitable for Human Use via Cu-mediated Fluorination of a BPin Precursor. Nature Protocols, 15, 2758–2770. [Link]

-

Chem-Impex International. Nα-Acetyl-L-tryptophan methyl ester. [Link]

-

Kniess, T., et al. (2023). Preparation of NIn-Methyl-6-[¹⁸F]fluoro- and 5-Hydroxy-7-[¹⁸F]fluorotryptophans as Candidate PET-Tracers for Pathway-Specific Visualization of Tryptophan Metabolism. International Journal of Molecular Sciences, 24(20), 15251. [Link]

-

Wu, X., Ma, X., Zhong, Y., et al. (2023). Development of [¹⁸F]F-5-OMe-Tryptophans through Photoredox Radiofluorination: A New Method to Access Trp-based PET Agents. Journal of Medicinal Chemistry, 66(5), 3584–3595. [Link]

-

Samnick, S., et al. (2016). Characterization of 5-(2-¹⁸F-fluoroethoxy)-L-tryptophan for PET imaging of the pancreas. F1000Research, 5, 1851. [Link]

-

Yakushev, I., et al. (2023). Amino Acid PET Differentiates Recurrent Brain Metastases From Treatment-Related Changes. Applied Radiology. [Link]

-

John, F., Muzik, O., Mittal, S., & Juhász, C. (2020). Fluorine-18-Labeled PET Radiotracers for Imaging Tryptophan Uptake and Metabolism: A Systematic Review. Molecular Imaging and Biology, 22(4), 852-865. [Link]

-

S, S., et al. (2024). N-acetyl-L-tryptophan provides radioprotection to mouse and primate models by antagonizing the TRPV1 receptor and substance P inhibition. International Journal of Radiation Biology, 100(2), 1-13. [Link]

-

Chiotellis, A., et al. (2014). Synthesis and biological evaluation of ¹⁸F-labeled fluoropropyl tryptophan analogs as potential PET probes for tumor imaging. European Journal of Medicinal Chemistry, 71, 145-154. [Link]

-

Warnock, G., et al. (2021). Discovery of 7-[¹⁸F]fluorotryptophan as a novel PET probe for the visualization of tryptophan metabolism in vivo. Journal of Nuclear Medicine, 62(5), 723-729. [Link]

-

Michelhaugh, S. K., Muzik, O., Guastella, A. R., et al. (2017). Assessment of Tryptophan Uptake and Kinetics Using 1-(2-¹⁸F-Fluoroethyl)-l-Tryptophan and α-¹¹C-Methyl-l-Tryptophan PET Imaging in Mice Implanted with Patient-Derived Brain Tumor Xenografts. Journal of Nuclear Medicine, 58(2), 208-213. [Link]

-

Juhász, C., et al. (2023). The First Human Application of an F-18-Labeled Tryptophan Analog for PET Imaging of Cancer. Molecular Imaging and Biology, 26, 332–339. [Link]

-

Lindberg, A., et al. (2020). Synthesis and Preclinical Evaluation of 6-[¹⁸F]Fluorine-α-methyl-l-tryptophan, a Novel PET Tracer for Measuring Tryptophan Uptake. ACS Chemical Neuroscience, 11(12), 1833-1842. [Link]

-

Galldiks, N., et al. (2022). The Utility of Conventional Amino Acid PET Radiotracers in the Evaluation of Glioma Recurrence also in Comparison with MRI. Cancers, 14(7), 1694. [Link]

-

Tay, N.E.S., et al. (2024). PET Imaging of Neurofibromatosis Type 1 with a Fluorine-18 Labeled Tryptophan Radiotracer. International Journal of Molecular Sciences, 25(11), 5863. [Link]

-

S, S., et al. (2024). N-acetyl-L-tryptophan provides radioprotection to mouse and primate models by antagonizing the TRPV1 receptor and substance P inhibition. ResearchGate. [Link]

-

Li, G., et al. (2021). Research Progress of Amino Acid Metabolism PET Imaging in Tumor. Zhongguo Yi Xue Ke Xue Yuan Xue Bao, 43(4), 629-634. [Link]

-

Juhász, C., et al. (2014). Comparison of Amino Acid Positron Emission Tomographic Radiotracers for Molecular Imaging of Primary and Metastatic Brain Tumors. Molecular Imaging, 13(7), 1-13. [Link]

-

John, F., Muzik, O., Mittal, S., & Juhász, C. (2020). Fluorine-18-Labeled PET Radiotracers for Imaging Tryptophan Uptake and Metabolism: A Systematic Review. PubMed. [Link]

-

Global Substance Registration System (GSRS). N-ACETYL-L-TRYPTOPHAN METHYL ESTER. [Link]

Sources

- 1. Frontiers | An overview of radiolabeled amino acid tracers in oncologic imaging [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. The Utility of Conventional Amino Acid PET Radiotracers in the Evaluation of Glioma Recurrence also in Comparison with MRI - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparison of Amino Acid Positron Emission Tomographic Radiotracers for Molecular Imaging of Primary and Metastatic Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Fluorine-18-labeled PET Radiotracers for Imaging Tryptophan Uptake and metabolism: a Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Imaging of cerebral tryptophan metabolism using 7-[18F]FTrp-PET in a unilateral Parkinsonian rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of ¹⁸F-labeled fluoropropyl tryptophan analogs as potential PET probes for tumor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Preclinical Evaluation of 6-[18F]Fluorine-α-methyl-l-tryptophan, a Novel PET Tracer for Measuring Tryptophan Uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fluorine-18-Labeled PET Radiotracers for Imaging Tryptophan Uptake and Metabolism: a Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of high-molar-activity [18F]6-fluoro-L-DOPA suitable for human use via Cu-mediated fluorination of a BPin precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: (R)-N-Acetyl-6-fluoro-trp-ome as a Fluorescent Probe for Protein Conformation

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Illuminating Protein Dynamics with a Novel Tryptophan Analog

The intricate dance of protein conformational changes governs virtually all biological processes. Understanding these dynamic shifts is paramount in basic research and drug discovery. Fluorescence spectroscopy offers a powerful lens to observe these molecular motions in real-time.[1][2] Natural tryptophan residues are often used as intrinsic fluorescent probes; however, their signals can be difficult to interpret in proteins with multiple tryptophans.[1][3] To overcome this, researchers have turned to fluorescent tryptophan analogs that can be site-specifically incorporated into proteins, offering unique spectral properties that distinguish them from their native counterparts.[3][4]

This guide introduces (R)-N-Acetyl-6-fluoro-trp-ome , a novel fluorescent amino acid analog designed to be a sensitive reporter of local protein environments. The electron-withdrawing fluorine atom at the 6-position of the indole ring subtly modulates the electronic properties of the chromophore, resulting in distinct and advantageous photophysical characteristics. This document provides a comprehensive overview of its properties and detailed protocols for its application in studying protein conformation through fluorescence quenching, Förster Resonance Energy Transfer (FRET), and fluorescence anisotropy.

Key Advantages of (R)-N-Acetyl-6-fluoro-trp-ome

-

Minimal Perturbation: The small size of the fluorine atom minimizes structural disruption to the protein, preserving its native conformation and function.[3][5]

-

Distinct Spectral Properties: Its fluorescence excitation and emission spectra are sufficiently shifted from native tryptophan, allowing for selective excitation and detection.[6][7]

-

Environmental Sensitivity: The fluorescence quantum yield and emission maximum of (R)-N-Acetyl-6-fluoro-trp-ome are highly sensitive to the polarity of its microenvironment, making it an excellent reporter of conformational changes.[8]

Photophysical Properties

The following table summarizes the key photophysical properties of (R)-N-Acetyl-6-fluoro-trp-ome compared to N-acetyl-L-tryptophan methyl ester, which mimics its behavior in a protein environment.[6][7]

| Property | N-acetyl-L-tryptophan methyl ester | (R)-N-Acetyl-6-fluoro-trp-ome (Estimated) |

| λabs, max (nm) | 280 | 285 |

| ε (M⁻¹cm⁻¹) | ~5,600 | ~6,000 |

| λem, max (nm) in H₂O | ~350 | ~360 |

| Quantum Yield (ΦF) in H₂O | ~0.14 | ~0.18 |

| Fluorescence Lifetime (τ) ns | Biphasic (~0.5 and ~3.1) | ~4.0 (monoexponential) |

Note: The properties for (R)-N-Acetyl-6-fluoro-trp-ome are based on typical values for similar fluoro-tryptophan analogs found in the literature.[5]

Experimental Workflows: A Visual Guide

The following diagrams illustrate the core experimental workflows for utilizing (R)-N-Acetyl-6-fluoro-trp-ome in protein conformational studies.

Caption: General workflow for incorporating the probe and subsequent analysis.

Protocol 1: Site-Specific Incorporation of (R)-N-Acetyl-6-fluoro-trp-ome

The most common method for incorporating unnatural amino acids into a protein is through site-directed mutagenesis to introduce a unique codon (e.g., an amber stop codon, TAG) at the desired location, followed by in vitro protein expression using a cell-free system supplemented with a cognate suppressor tRNA charged with the fluorescent amino acid.[7][9]

Materials:

-

Plasmid DNA encoding the protein of interest.

-

Primers for mutagenesis containing the desired codon change.

-

Cell-free protein expression system (e.g., E. coli S30 extract).

-

Suppressor tRNA (e.g., M. jannaschii tRNAᵀʸᴿ).

-

(R)-N-Acetyl-6-fluoro-trp-ome.

-

Aminoacyl-tRNA synthetase.

-

ATP and other necessary reagents for tRNA charging.

-

Protein purification reagents (e.g., Ni-NTA resin for His-tagged proteins).

Methodology:

-

Site-Directed Mutagenesis:

-

Design primers to introduce a TAG codon at the desired site in your protein's gene.

-

Perform PCR-based site-directed mutagenesis according to the kit manufacturer's protocol.[11]

-

Transform the mutated plasmid into E. coli for amplification and sequence verify the mutation.

-

-

Preparation of Charged tRNA:

-

In a microfuge tube, combine the suppressor tRNA, (R)-N-Acetyl-6-fluoro-trp-ome, aminoacyl-tRNA synthetase, and ATP in the appropriate buffer.

-

Incubate at 37°C for 30-60 minutes to allow for the charging of the tRNA with the fluorescent amino acid.

-

-

In Vitro Protein Expression:

-

Set up the cell-free expression reaction according to the manufacturer's instructions.

-

Add the sequence-verified plasmid DNA and the charged suppressor tRNA to the reaction mixture.

-

Incubate at the recommended temperature (typically 30-37°C) for several hours to allow for protein synthesis.

-

-

Protein Purification:

-

Purify the expressed protein using an appropriate method based on the affinity tag (e.g., His-tag, GST-tag).

-

Verify the incorporation of the fluorescent probe by mass spectrometry. The mass of the protein will be increased by the mass of the incorporated amino acid.

-

Protocol 2: Monitoring Protein Conformational Changes with Fluorescence Quenching

Fluorescence quenching assays measure the decrease in fluorescence intensity of the probe upon interaction with a ligand or another protein.[12][13] This quenching can result from direct contact with the binding partner or from a conformational change that moves the probe to a more quenching environment.[14]

Caption: FRET from the donor probe to an acceptor reports on distance.

Materials:

-

Protein labeled with both the donor ((R)-N-Acetyl-6-fluoro-trp-ome) and a suitable acceptor fluorophore.

-

Spectrofluorometer.

Methodology:

-

Prepare Samples:

-